molecular formula C9H6BrNO2S B13006936 Methyl3-bromothieno[2,3-c]pyridine-2-carboxylate

Methyl3-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B13006936
M. Wt: 272.12 g/mol
InChI Key: KMIVQWBUQZVRHY-UHFFFAOYSA-N
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Description

Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a fused ring system that includes both a thiophene and a pyridine ring, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate can be synthesized through various methods. One common approach involves the C-C Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. In this method, methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate is reacted with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for larger-scale production, making it a feasible method for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain cancer cell lines by interfering with cell proliferation and inducing cell cycle arrest . The exact molecular pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and selectivity.

Properties

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.12 g/mol

IUPAC Name

methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-7(10)5-2-3-11-4-6(5)14-8/h2-4H,1H3

InChI Key

KMIVQWBUQZVRHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=NC=C2)Br

Origin of Product

United States

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